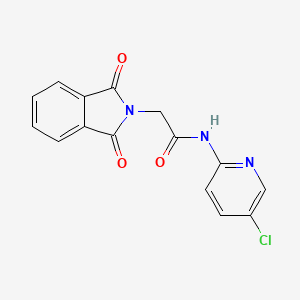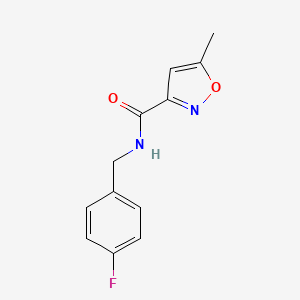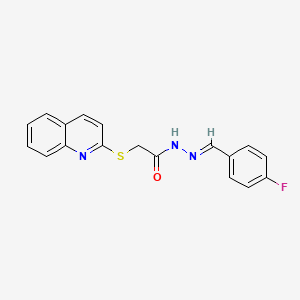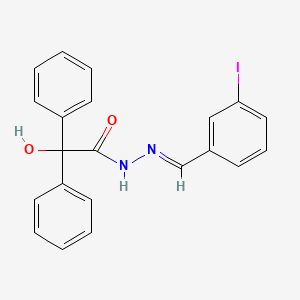![molecular formula C26H23FN2O3 B5554519 3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)
3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dibenzo[b,e][1,4]diazepin-1-ones involves condensation and cyclization reactions. For instance, compounds similar to the one have been synthesized through the condensation of 3-{[4-(o-; m-; p-methoxy)phenylthio]-1,2-phenylenediamine}-5,5-dimethyl-2-cyclohexenone with benzaldehyde derivatives, followed by cyclization (Cortéas et al., 2002). These reactions typically yield a variety of dibenzo[d,e][1,4]diazepin-1-ones with different substituents on the phenyl rings.
Molecular Structure Analysis
The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones is characterized by a tricyclic core consisting of two benzene rings fused to a seven-membered diazepine ring. This unique structure contributes to the compound's chemical properties and reactivity. The position and nature of substituents on the phenyl rings can significantly influence the compound's molecular conformation and electronic properties.
Chemical Reactions and Properties
Dibenzo[b,e][1,4]diazepin-1-ones undergo various chemical reactions, including alkylation, acetylation, and nitrosation, demonstrating their reactive nature (Chechina et al., 2015). These reactions are crucial for modifying the compound's chemical structure and potentially altering its pharmacological profile.
Physical Properties Analysis
The physical properties of dibenzo[b,e][1,4]diazepin-1-ones, such as melting point, solubility, and crystalline structure, are influenced by the molecular structure and the nature of substituents. For example, the crystal structure of similar compounds has been determined by X-ray single-crystal diffraction, providing insights into the compound's conformation and intermolecular interactions (Wang et al., 2014).
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Spectroscopy
An efficient synthesis process for creating new derivatives of dibenzo[b,e][1,4]diazepin-1-ones, including the specified compound, has been developed. This process aims at exploring the compounds' possible biological and pharmacological activities, particularly focusing on anticonvulsant and schizophrenia treatments in the central nervous system (CNS). The structure of these compounds is confirmed through various spectroscopic methods, indicating a focused interest in their potential CNS applications without delving into specifics of drug usage or side effects (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).
Radioligand Evaluation for Imaging Central Norepinephrine Transporters
In another study, derivatives related to the compound were synthesized and evaluated as potential radioligands for imaging central norepinephrine transporters (NET) with positron emission tomography (PET). This research aims at providing tools for better understanding and diagnosing conditions related to norepinephrine system dysfunction, focusing on the utility in medical imaging rather than therapeutic applications (Schou et al., 2006).
Analgesic Activity Exploration
A synthesis method for 11-substituted derivatives of the specified compound demonstrated moderate analgesic activity, highlighting the compound's potential in pain management research. This line of inquiry focuses on the synthesis and initial biological evaluation of these compounds, avoiding discussions on dosage and side effects (Matsuo, Yoshida, Ohta, & Tanaka, 1985).
Photochemical Reactions and Solvent Optimization for Antimicrobial Agents
Further research involved the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions, indicating a potent antimicrobial agent. This study showcases the compound's utility in creating new antimicrobial agents through solvent optimization, focusing on the chemistry rather than direct pharmaceutical application (Kottapalle & Shinde, 2021).
Eigenschaften
IUPAC Name |
9-(4-fluorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3/c1-32-24-14-16(8-11-22(24)30)26-25-21(28-19-4-2-3-5-20(19)29-26)12-17(13-23(25)31)15-6-9-18(27)10-7-15/h2-11,14,17,26,28-30H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQKAUBNQMTHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isopropyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5554438.png)
![N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5554444.png)



![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554496.png)


![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)

![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one](/img/structure/B5554535.png)
![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)